molecular formula C15H11F3O2 B6320618 5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid CAS No. 537713-19-2

5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid

Cat. No.: B6320618
CAS No.: 537713-19-2
M. Wt: 280.24 g/mol
InChI Key: VYCHWYJJKCWLME-UHFFFAOYSA-N
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Description

5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid, commonly known as 4-TFMBA, is a white crystalline solid that has garnered significant interest in the scientific research community. This compound is a derivative of benzoic acid, featuring a trifluoromethylphenyl group and a methyl group located at the ortho position. It has been reported to exhibit analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid involves the reaction of trifluoromethylbenzoyl chloride with toluene in the presence of aluminum chloride as a Lewis acid catalyst. The resulting product is then hydrolyzed using sodium hydroxide to form 4-TFMBA.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis route involving trifluoromethylbenzoyl chloride and toluene is scalable and can be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acid derivatives, alcohols, and other functionalized compounds.

Scientific Research Applications

5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential analgesic and anti-inflammatory properties.

    Medicine: Potential candidate for developing new pain medications.

    Industry: Proposed as a surfactant with applications in the petrochemical industry.

Mechanism of Action

The mechanism by which 5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid exerts its effects involves its interaction with molecular targets and pathways related to inflammation and pain. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins involved in inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-(trifluoromethyl)benzoic acid: Similar structure but with different positional isomers.

    Trifluoromethylbenzoic acid derivatives: Various derivatives with different functional groups.

Uniqueness

5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid is unique due to its specific combination of a trifluoromethylphenyl group and a methyl group at the ortho position, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-methyl-2-[4-(trifluoromethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-9-2-7-12(13(8-9)14(19)20)10-3-5-11(6-4-10)15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCHWYJJKCWLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594979
Record name 4-Methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537713-19-2
Record name 4-Methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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